molecular formula C20H24N2O4S B7704670 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide

Cat. No.: B7704670
M. Wt: 388.5 g/mol
InChI Key: FNVTXCKGCWKVLG-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenoxy ring, further connected to an N-phenylacetamide moiety.

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(21-16-7-3-1-4-8-16)15-26-18-11-13-19(14-12-18)27(24,25)22-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,22H,2,5-6,9-10,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVTXCKGCWKVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide typically involves the reaction of 4-(cyclohexylsulfamoyl)phenol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-cyclopentylacetamide
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide.

Uniqueness

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylsulfamoyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the phenoxy and N-phenylacetamide moieties contribute to its overall stability and solubility, making it a versatile compound for various applications.

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